1-Ethyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Ethyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C10H9N3 . It has a molecular weight of 171.2 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazole ring attached to an ethyl group and a carbonitrile group . The InChI code for this compound is 1S/C10H9N3/c1-2-13-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 .Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Pyridines, Oxazines, and Thiazoles : Compounds derived from 1-Ethyl-1,3-benzodiazole-5-carbonitrile have been used in the synthesis of pyridines, oxazines, and thiazoles, showcasing their utility in creating a diverse array of organic molecules. These compounds have shown antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Mohamed, Youssef, Amr, & Kotb, 2008).
Antimicrobial Activities
- Antimicrobial and Antifungal Activities : Novel derivatives have been synthesized, characterized, and tested for their antimicrobial and antifungal activities. Such compounds have shown activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Material Science Applications
- Electrochemical Applications : Some derivatives have been explored for their electrochemical applications, such as in the synthesis of electrochemically active molecules, which could have implications for material science and energy storage solutions (Upadhyay, Sharma, Singh, Dubey, Kumar, & Singh, 2017).
Environmental and Catalytic Studies
- CO₂ Reduction : The use of related ionic liquids in the electrochemical reduction of carbon dioxide has been studied, showing that these compounds can modulate the reduction process and product distribution, suggesting applications in environmental chemistry and catalysis (Sun, Ramesha, Kamat, & Brennecke, 2014).
Anticancer and Biological Activity Studies
- Cancer Cell Proliferation : Research on certain derivatives has explored their effects on human prostate cancer cell proliferation, providing insights into their potential use in cancer treatment (Parihar, Coghlan, Gopalakrishnan, & Shieh, 2003).
Photovoltaic and Energy-Related Applications
- Organic Photovoltaic Devices : The integration of modified graphene oxide derivatives into bulk heterojunction photovoltaic devices has been shown to significantly improve performance, indicating potential applications in solar energy conversion (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Safety and Hazards
properties
IUPAC Name |
1-ethylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUPSPGFPYATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626290 | |
Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1120244-47-4 | |
Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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